5-Bromoisophthalaldehyde

Description

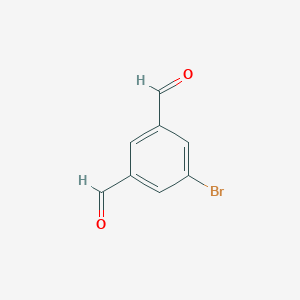

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromobenzene-1,3-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQOLRCTTDVBAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C=O)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559626 | |

| Record name | 5-Bromobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120173-41-3 | |

| Record name | 5-Bromobenzene-1,3-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromobenzene-1,3-dicarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromoisophthalaldehyde: A Versatile Building Block for Materials Science and Complex Molecule Synthesis

Abstract

This technical guide provides a comprehensive overview of 5-Bromoisophthalaldehyde (CAS No. 120173-41-3), a versatile aromatic building block. We delve into its fundamental physicochemical properties, established synthetic protocols, and its characteristic reactivity. This guide highlights its pivotal role in the construction of advanced materials, particularly Covalent Organic Frameworks (COFs), and explores its utility as a scaffold in the synthesis of complex organic molecules relevant to medicinal chemistry and drug discovery. Detailed experimental procedures, mechanistic insights, and safety considerations are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound in their work.

Introduction

This compound, systematically named 5-bromo-1,3-benzenedicarboxaldehyde, is a crystalline organic compound featuring a benzene ring substituted with two aldehyde groups at the 1 and 3 positions and a bromine atom at the 5 position. This unique arrangement of functional groups—two reactive aldehydes and a versatile bromine handle—renders it a highly valuable intermediate in various fields of chemical synthesis. The aldehyde moieties serve as key precursors for the formation of Schiff bases, imines, and a variety of carbon-carbon bonds, while the bromo substituent is amenable to a wide range of cross-coupling reactions, enabling the introduction of diverse functionalities.

This guide aims to be an in-depth resource, moving beyond a simple cataloging of properties to provide a senior application scientist's perspective on the practical synthesis, handling, and application of this important molecule. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 120173-41-3 | [1][2] |

| Molecular Formula | C₈H₅BrO₂ | [1][2] |

| Molecular Weight | 213.03 g/mol | [1][2] |

| Appearance | White to pale-yellow or yellow-brown solid/crystal | [2] |

| Melting Point | 120.0 to 130.0 °C | [2] |

| Boiling Point | 307.1 °C at 760 mmHg | [1] |

| Purity | Typically >97% | [1] |

| Storage Temperature | 4°C, stored under nitrogen | [1] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably a fume hood.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P330 (Rinse mouth), P362+P364 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations. A common and reliable method involves the oxidation of 5-bromo-1,3-phenylenedimethanol.

Oxidation of 5-bromo-1,3-phenylenedimethanol

This method utilizes the selective oxidation of the benzylic alcohols to aldehydes using manganese(IV) dioxide (MnO₂). MnO₂ is a mild and effective oxidizing agent for this transformation, minimizing the over-oxidation to carboxylic acids.

-

To a solution of 5-bromo-1,3-phenylenedimethanol (3.60 g, 16.6 mmol) in tetrahydrofuran (250 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add manganese(IV) dioxide (35.5 g, 408 mmol).[1]

-

Heat the reaction mixture to 60 °C and maintain this temperature for 4 hours with vigorous stirring.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the MnO₂ and other insoluble materials.[1]

-

Wash the filter cake with additional tetrahydrofuran to ensure complete recovery of the product.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

The resulting crude product is obtained as a white solid (1.61 g, 46% yield).[1] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

Caption: Synthetic pathway for this compound from 5-bromo-1,3-phenylenedimethanol.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two aldehyde functional groups and the bromo substituent. This trifunctional nature allows for a wide array of chemical transformations, making it a valuable precursor for more complex molecules.

Reactions of the Aldehyde Groups

The two aldehyde groups are susceptible to nucleophilic attack and can participate in a variety of condensation and carbon-carbon bond-forming reactions.

Reductive amination is a powerful method for the formation of amines from aldehydes. This compound can react with primary or secondary amines to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This reaction is particularly useful for synthesizing diamines, which can serve as building blocks for polymers or macrocycles.

Caption: General scheme for the reductive amination of this compound.

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. This compound can react with phosphorus ylides to form divinylbenzene derivatives. The stereoselectivity of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

Caption: General scheme for the Wittig reaction with this compound.

Reactions of the Bromo Substituent

The bromine atom on the aromatic ring is a versatile handle for introducing a wide range of substituents via metal-catalyzed cross-coupling reactions.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[3][4][5][6] This reaction is highly efficient for forming carbon-carbon bonds and can be used to introduce alkynyl groups onto the this compound scaffold. This is particularly useful for extending the conjugation of the aromatic system or for introducing functional groups that can be further elaborated.

Caption: General scheme for the Sonogashira coupling of this compound.

Applications in Materials Science: Covalent Organic Frameworks (COFs)

One of the most significant applications of this compound is as a monomer for the synthesis of Covalent Organic Frameworks (COFs).[7][8][9][10] COFs are a class of crystalline porous polymers with well-defined structures and high surface areas. The aldehyde functional groups of this compound can undergo condensation reactions with various amine-containing linkers to form imine-linked COFs. The bromine atom can be retained in the final COF structure, imparting specific properties, or it can be used as a point for post-synthetic modification.

The resulting COFs have shown promise in a variety of applications, including:

-

Gas Storage and Separation: The porous nature of COFs makes them suitable for the storage of gases like hydrogen and carbon dioxide.[11][12][13][14][15]

-

Catalysis: The ordered structure and high surface area of COFs can be exploited for heterogeneous catalysis.[8][16][17] Functional groups can be incorporated into the COF framework to create active catalytic sites.

-

Photocatalysis: The conjugated nature of many COFs allows them to absorb light and act as photocatalysts for various organic transformations.[8]

Relevance in Drug Discovery and Medicinal Chemistry

While direct applications of this compound in the synthesis of marketed drugs are not widely documented, its utility as a versatile building block in medicinal chemistry is significant.[18][19] The ability to introduce three points of diversity (two aldehydes and one bromo group) makes it an attractive starting material for the synthesis of libraries of complex molecules for high-throughput screening.

The scaffolds that can be generated from this compound, such as substituted diamines, divinylbenzenes, and alkynyl arenes, are common motifs in pharmacologically active compounds. For instance, the diamine products of reductive amination can be used to synthesize macrocycles or other constrained structures that are of interest in modern drug design.

Analytical Characterization

The identity and purity of this compound are typically confirmed by a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic protons and the aromatic protons. The integration and splitting patterns of these signals are characteristic of the compound's structure.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the aldehyde groups, the aromatic carbons, and the carbon bearing the bromine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde groups, typically in the range of 1680-1715 cm⁻¹.[20][21]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum.[22][23]

Conclusion

This compound is a valuable and versatile chemical building block with a unique combination of reactive functional groups. Its utility in the synthesis of advanced materials, particularly Covalent Organic Frameworks, is well-established, offering opportunities for the development of materials with tailored properties for applications in gas storage, catalysis, and electronics. In the realm of drug discovery, it serves as a powerful scaffold for the creation of diverse molecular architectures, enabling the exploration of new chemical space. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, with the aim of empowering researchers to leverage the full potential of this important molecule in their scientific endeavors.

References

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds - The Royal Society of Chemistry. (n.d.).

- 6: The Wittig Reaction (Experiment) - Chemistry LibreTexts. (2021, August 16).

- 5-Bromosalicylaldehyde - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).

- The Wittig Reaction: Synthesis of Alkenes. (n.d.).

- Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction.

- Wittig Reaction: Mechanism and Examples - NROChemistry. (n.d.).

- CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.).

- Metal-organic and covalent organic frameworks (MOFs and COFs) as adsorbents for environmentally significant gases (H2, CO2, and CH4) - Caltech Authors. (2007, March 25).

- Synthesis of 5-bromo phthalide - CN1634906A - Google Patents. (n.d.).

- Covalent organic frameworks in heterogeneous catalysis: recent advances and future perspective - Materials Chemistry Frontiers (RSC Publishing). (n.d.).

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

- Sonogashira coupling - Wikipedia. (n.d.).

- 5-Bromo-2-thiophenecarboxaldehyde - the NIST WebBook. (n.d.).

- Covalent organic frameworks as heterogeneous photocatalysts for cross-coupling reactions. (n.d.).

- Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes | Request PDF - ResearchGate. (n.d.).

- Covalent organic frameworks for photocatalytic applications - ResearchGate. (n.d.).

- Covalent Organic Frameworks: From Structures to Applications - MDPI. (n.d.).

- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).

- Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials - PMC - NIH. (n.d.).

- Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC. (n.d.).

- Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).

- Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - Chemical Science (RSC Publishing). (2021, December 8).

- FT-IR spectrum of 5-bromo-10-oxa-3-thiatricyclo[5.2.1.0 1,5 ] - ResearchGate. (n.d.).

- Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers - PubMed. (2014, December 28).

- 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem - NIH. (n.d.).

- Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances - OUCI. (n.d.).

- Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers | Request PDF - ResearchGate. (n.d.).

- Polymer-Coated Covalent Organic Frameworks as Porous Liquids for Gas Storage - Publications. (2024, January 19).

Sources

- 1. This compound | 120173-41-3 [chemicalbook.com]

- 2. This compound | 120173-41-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Efficient access to materials-oriented aromatic alkynes via the mechanochemical Sonogashira coupling of solid aryl halides with large polycyclic conjugated systems - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. 120173-41-3|this compound|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metal-organic and covalent organic frameworks (MOFs and COFs) as adsorbents for environmentally significant gases (H2, CO2, and CH4) [authors.library.caltech.edu]

- 12. Gas adsorption and structural diversity in a family of Cu(II) pyridyl-isophthalate metal–organic framework materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gas adsorption properties of highly porous metal-organic frameworks containing functionalized naphthalene dicarboxylate linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. docs.nrel.gov [docs.nrel.gov]

- 16. Covalent organic frameworks in heterogeneous catalysis: recent advances and future perspective - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 17. Covalent organic frameworks as heterogeneous photocatalysts for cross-coupling reactions [ouci.dntb.gov.ua]

- 18. tcichemicals.com [tcichemicals.com]

- 19. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 20. spectrabase.com [spectrabase.com]

- 21. researchgate.net [researchgate.net]

- 22. 5-Bromo-2-thiophenecarboxaldehyde [webbook.nist.gov]

- 23. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromoisophthalaldehyde: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromoisophthalaldehyde (5-bromo-1,3-benzenedicarboxaldehyde) is a pivotal bifunctional aromatic building block in modern organic and materials chemistry. Characterized by its molecular formula C₈H₅BrO₂ and a molecular weight of 213.03 g/mol , this compound features a benzene ring substituted with two aldehyde groups at the 1- and 3-positions and a bromine atom at the 5-position.[1] This unique trifunctional arrangement offers a versatile platform for a multitude of chemical transformations. The aldehyde functionalities serve as reactive sites for condensation and nucleophilic addition reactions, while the bromine atom provides a handle for cross-coupling chemistry, enabling the precise construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its core properties, a validated synthesis protocol, its chemical reactivity, and its significant applications in the synthesis of advanced materials like Covalent Organic Frameworks (COFs) and as a precursor in medicinal chemistry.

Core Properties and Structural Elucidation

This compound is typically supplied as a white to pale-yellow or brown crystalline solid with a melting point in the range of 120-130 °C.[1] Its structural identity and purity are critical for its successful application in synthesis and are typically confirmed through a combination of spectroscopic techniques.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrO₂ | [1] |

| Molecular Weight | 213.03 g/mol | [1] |

| CAS Number | 120173-41-3 | [1] |

| Appearance | White to brown powder/crystal | [1] |

| Melting Point | 120-130 °C | [1] |

| Purity | >98.0% (by GC) | [1] |

| Synonyms | 5-Bromo-1,3-benzenedicarboxaldehyde, 5-Bromo-1,3-benzenedialdehyde, 1-Bromo-3,5-benzenedicarboxaldehyde | [1] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic. The aldehyde protons (-CHO) would appear as a singlet far downfield, typically in the δ 9.5-10.5 ppm region. The aromatic region would show two distinct signals: a triplet (or a finely split singlet) for the proton at the 2-position (H-2), situated between the two aldehyde groups, and a doublet for the equivalent protons at the 4- and 6-positions (H-4, H-6). Due to the deshielding effect of the adjacent carbonyls and bromine, these aromatic protons would likely resonate in the δ 7.5-8.5 ppm range.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the aldehyde groups, expected around δ 190-200 ppm. The aromatic region would display four signals: one for the bromine-substituted carbon (C-5), one for the carbon between the aldehydes (C-2), one for the equivalent carbons bearing the aldehydes (C-1, C-3), and one for the remaining equivalent carbons (C-4, C-6).

-

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups. A strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde groups is expected in the region of 1690-1715 cm⁻¹. Additionally, C-H stretching vibrations for the aldehyde protons would appear around 2720-2820 cm⁻¹, and aromatic C-H stretches would be observed just above 3000 cm⁻¹. The C-Br stretch typically appears in the fingerprint region, below 600 cm⁻¹.

Synthesis and Purification

The reliable synthesis of high-purity this compound is crucial for its use in subsequent applications. A common and effective laboratory-scale synthesis involves the oxidation of the corresponding diol, 5-bromo-1,3-phenylenedimethanol.

Causality Behind Experimental Choices

The chosen synthetic route leverages the selective oxidation of benzylic alcohols to aldehydes. Manganese(IV) dioxide (MnO₂) is a preferred oxidant for this transformation due to its high selectivity for benzylic and allylic alcohols. Unlike stronger oxidizing agents (e.g., KMnO₄ or K₂Cr₂O₇), activated MnO₂ typically does not over-oxidize the aldehydes to carboxylic acids under controlled conditions. Tetrahydrofuran (THF) is selected as the solvent for its ability to dissolve the starting diol and for its relatively high boiling point, which allows the reaction to be heated to a moderate temperature (60 °C) to ensure a reasonable reaction rate. The workup procedure is designed to efficiently remove the solid MnO₂ and its reduced forms by filtration through diatomaceous earth (Celite), which prevents clogging of standard filter paper.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the oxidation of benzylic alcohols.

Objective: To synthesize this compound via the oxidation of 5-bromo-1,3-phenylenedimethanol.

Materials:

-

5-Bromo-1,3-phenylenedimethanol

-

Activated Manganese(IV) dioxide (MnO₂)

-

Tetrahydrofuran (THF), anhydrous

-

Diatomaceous earth (Celite®)

-

Rotary evaporator

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-1,3-phenylenedimethanol (e.g., 3.60 g, 16.6 mmol) in anhydrous tetrahydrofuran (250 mL).

-

Addition of Oxidant: To the stirred solution, add a significant excess of activated manganese(IV) dioxide (e.g., 35.5 g, 408 mmol). The large excess is crucial for driving the reaction to completion.

-

Reaction Execution: Heat the reaction mixture to 60 °C and maintain stirring for approximately 4 hours.

-

Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting diol spot and the appearance of a new, less polar product spot (the dialdehyde) indicates reaction progression.

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of diatomaceous earth to remove the MnO₂ solids. Wash the filter cake thoroughly with additional THF to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

Purification

The crude product can be purified by recrystallization. While specific solvent systems for this compound are not widely published, systems commonly used for similar aromatic compounds, such as aqueous ethanol or a toluene/hexane mixture, are excellent starting points for optimization. The purity of the final product should be confirmed by melting point analysis and the spectroscopic methods described in Section 1.

Sources

A Comprehensive Technical Guide to the Synthesis of 5-Bromoisophthalaldehyde from 5-bromo-1,3-phenylenedimethanol

Abstract

This technical guide provides an in-depth exploration of the synthesis of 5-Bromoisophthalaldehyde, a valuable bifunctional building block in medicinal chemistry and materials science. The primary focus is on the selective oxidation of 5-bromo-1,3-phenylenedimethanol utilizing activated manganese(IV) dioxide (MnO₂). This document elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and discusses the critical parameters that ensure a successful and reproducible synthesis. Furthermore, it addresses potential challenges, methods for reaction monitoring and product characterization, and a comparative analysis of alternative synthetic strategies. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both practical instructions and a robust theoretical framework.

Introduction: The Significance of this compound

This compound, with its symmetrically placed aldehyde functionalities and a bromine atom on a central benzene ring, is a highly versatile intermediate in organic synthesis. The aldehyde groups serve as reactive handles for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, making it a key component in the construction of complex molecular architectures. The presence of the bromine atom provides a site for further functionalization, most notably through cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This trifecta of reactive sites makes this compound a sought-after precursor in the development of novel pharmaceuticals, functional polymers, and metal-organic frameworks (MOFs).

The Synthetic Pathway: Selective Oxidation of a Benzylic Diol

The conversion of 5-bromo-1,3-phenylenedimethanol to this compound is an oxidation reaction. The primary challenge in this transformation is the selective oxidation of two primary benzylic alcohol groups to aldehydes without further oxidation to the corresponding carboxylic acids (5-bromoisophthalic acid), which would render the product unsuitable for many subsequent reactions.

The Oxidizing Agent of Choice: Activated Manganese(IV) Dioxide

For the selective oxidation of benzylic alcohols, activated manganese(IV) dioxide (MnO₂) is a well-established and highly effective reagent.[1][2] Its utility stems from several key advantages:

-

High Selectivity: MnO₂ demonstrates a pronounced selectivity for the oxidation of allylic and benzylic alcohols over aliphatic alcohols.[3][4] This is crucial for substrates containing multiple types of alcohol functionalities.

-

Mild Reaction Conditions: The oxidation can be carried out under neutral and relatively mild thermal conditions, which helps to prevent the degradation of sensitive functional groups and minimizes side reactions.[2]

-

Prevention of Over-oxidation: Unlike stronger oxidizing agents such as potassium permanganate or chromic acid, activated MnO₂ is significantly less prone to oxidizing aldehydes further to carboxylic acids.[5]

-

Heterogeneous Nature: MnO₂ is an insoluble solid, which greatly simplifies the reaction work-up.[5] Upon completion of the reaction, the excess reagent and the manganese byproducts can be easily removed by simple filtration.

-

Cost-Effectiveness: Manganese dioxide is an inexpensive and readily available reagent.

The mechanism of oxidation by MnO₂ is complex and believed to involve a radical pathway on the surface of the solid oxidant.[6] The benzylic alcohol adsorbs onto the surface of the MnO₂, followed by a hydrogen atom abstraction from the carbinol carbon, leading to the formation of a resonance-stabilized benzylic radical. Subsequent steps lead to the formation of the aldehyde and the reduction of Mn(IV) to lower oxidation states. The activity of MnO₂ can vary significantly depending on its method of preparation; hence, using a commercially available "activated" form or preparing it via a standardized procedure is crucial for reproducibility.[4]

Experimental Protocol: A Self-Validating System

The following protocol is a robust and validated method for the synthesis of this compound. Each step is designed to ensure high yield and purity of the final product.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-bromo-1,3-phenylenedimethanol | 51760-22-6 | C₈H₉BrO₂ | 217.06 |

| Activated Manganese(IV) Dioxide | 1313-13-9 | MnO₂ | 86.94 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 |

| Diatomaceous Earth (Celite®) | 61790-53-2 | SiO₂ | 60.08 |

| Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆) | - | - | - |

Step-by-Step Synthesis

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-1,3-phenylenedimethanol (3.60 g, 16.6 mmol).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, 250 mL) to the flask and stir the mixture until the starting material is fully dissolved. THF is chosen as the solvent due to its ability to dissolve the starting diol and its appropriate boiling point for the reaction temperature.

-

Addition of Oxidant: To the stirred solution, add activated manganese(IV) dioxide (35.5 g, 408 mmol) in one portion. A large excess of MnO₂ is necessary to drive the reaction to completion due to its heterogeneous nature and the deactivation of its surface during the reaction.[5]

-

Reaction Conditions: Heat the reaction mixture to 60 °C using a heating mantle and a temperature controller. Maintain this temperature with vigorous stirring for 4 hours. The elevated temperature increases the reaction rate without promoting significant side reactions.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take aliquots of the reaction mixture periodically, filter them through a small plug of Celite® to remove the MnO₂, and spot the filtrate on a TLC plate against a spot of the starting material. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 2:1). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the progression of the reaction.

-

Work-up and Isolation: After 4 hours, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth (Celite®) to remove the MnO₂ and its reduced forms. Wash the filter cake thoroughly with additional THF (2 x 50 mL) to ensure complete recovery of the product.

-

Purification: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator. The resulting crude product is this compound, which should be obtained as a white to off-white solid (1.61 g, 46% yield).[7] For higher purity, the solid can be recrystallized from a suitable solvent system such as an ethanol/water mixture or purified by column chromatography on silica gel.

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Product Characterization: A Self-Validating System

Confirmation of the successful synthesis and purity of this compound is achieved through a combination of physical and spectroscopic methods.

-

Physical Appearance: A white to off-white solid.[7]

-

Melting Point: 129-130 °C[8]

-

Thin Layer Chromatography (TLC): As mentioned in the protocol, TLC is an effective tool for monitoring the reaction and assessing the purity of the final product. The product should appear as a single spot, with a higher Rf value than the starting diol.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence for the formation of the aldehyde groups. The spectrum of this compound is expected to show:

-

A singlet for the two equivalent aldehyde protons (CHO) in the region of δ 9.9-10.1 ppm.

-

Signals for the aromatic protons. Due to the symmetry of the molecule, two distinct signals are expected in the aromatic region (δ 7.5-8.5 ppm).

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbons of the aldehyde groups. Key expected signals include:

-

A signal for the aldehyde carbonyl carbons (C=O) in the downfield region, typically around δ 190-193 ppm.

-

Signals for the aromatic carbons, including the carbon attached to the bromine atom.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. The IR spectrum of this compound should exhibit:

-

A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde, typically in the range of 1690-1715 cm⁻¹.

-

C-H stretching vibrations for the aldehyde protons around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations in their characteristic regions.

-

The disappearance of the broad O-H stretching band of the starting diol (around 3200-3600 cm⁻¹) is a key indicator of a complete reaction.

-

Potential Challenges and Troubleshooting

-

Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material after the recommended reaction time, this could be due to insufficiently active MnO₂. In such cases, adding more activated MnO₂ and extending the reaction time may be necessary.

-

Over-oxidation: While MnO₂ is known for its selectivity, prolonged reaction times or higher temperatures could potentially lead to the formation of the corresponding dicarboxylic acid, 5-bromoisophthalic acid. This can be detected by ¹H NMR (disappearance of the aldehyde proton signal and appearance of a broad carboxylic acid proton signal >10 ppm) and IR spectroscopy (appearance of a broad O-H stretch and a shift in the C=O stretch). To minimize this, it is important to monitor the reaction by TLC and stop it once the starting material is consumed.

-

Purification Difficulties: If the crude product is not a clean solid, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.

Comparative Overview of Alternative Synthetic Methods

While MnO₂ oxidation is a reliable method, other synthetic strategies can also be employed for the oxidation of benzylic alcohols.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a very mild and effective method for converting primary alcohols to aldehydes with minimal over-oxidation. However, it requires cryogenic temperatures (-78 °C) and produces the malodorous byproduct dimethyl sulfide.

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and highly selective method for oxidizing primary alcohols to aldehydes at room temperature. It is compatible with a wide range of functional groups. The main drawbacks are the cost of the reagent and its potential explosive nature under certain conditions.

The choice of method often depends on the scale of the reaction, the functional groups present in the substrate, and the available laboratory equipment. For the synthesis of this compound on a laboratory scale, the MnO₂ method presents a good balance of efficiency, cost, and operational simplicity.

Conclusion

The synthesis of this compound from 5-bromo-1,3-phenylenedimethanol via selective oxidation with activated manganese(IV) dioxide is a robust and practical method for obtaining this valuable synthetic intermediate. This guide has provided a comprehensive overview of the rationale behind the chosen synthetic strategy, a detailed experimental protocol, and methods for ensuring the identity and purity of the product. By understanding the key parameters and potential challenges, researchers can confidently and reproducibly synthesize this compound for its diverse applications in chemical and pharmaceutical research.

References

- Tetrahedron Letters, 2000, vol. 41, # 7, p. 1015 - 1018.

- Synthesis, 1998, # 12, p. 1742 - 1749.

- Chemische Berichte, 1989, vol. 122, p. 1365 - 1372.

- New Journal of Chemistry, 2009, vol. 33, # 2, p. 345 - 357.

- Patent: JP2015/224231, 2015, A. Location in patent: Paragraph 0071.

- Manganese Dioxide, Organic Chemistry Portal.

- Radical Oxidation of Allylic and Benzylic Alcohols, JoVE.

- Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, NIH National Library of Medicine.

- Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies, ACS Publications.

- 5-Bromosalicylaldehyde - Optional[FTIR] - Spectrum, SpectraBase.

- White, J. D., & Shaw, S. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. The Journal of organic chemistry, 76(15), 6345–6349.

- 1H NMR and 13C NMR spectra of the catalytic synthesized compounds, The Royal Society of Chemistry.

- Taylor, R. J. K., & Reid, M. (2005). Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Accounts of Chemical Research, 38(11), 851–863.

- Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization, Beilstein Journal of Organic Chemistry.

- Bahule, B. B. (2015). Active MnO2 As a Mild Oxidizing Reagent for the Controlled Oxidation of Benzylic and Allylic Alcohols. Indian Journal of Applied Research, 5(1), 220-221.

- Ball, S., Goodwin, T. W., & Morton, R. A. (1948). CXCI. Studies on vitamin A. 5. The preparation of retinene1-vitamin A aldehyde. Biochemical Journal, 42(4), 516.

- Electronic Supplementary Information, The Royal Society of Chemistry.

- 1 - Supporting Information, The Royal Society of Chemistry.

- (5-Bromo-1,3-phenylene)dimethanol, PubChem.

- 5-Bromophthalide, PubChem.

- Synthesis of 5-bromo phthalide, Google Patents.

- Synthesis and Crystal Structure of 5-Bromoisophthalic Acid, Asian Journal of Chemistry.

- Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation, ResearchGate.

- THE OXIDATION OF ALLYL AND BENZYL ALCOHOLS TO THE ALDEHYDES' The use of manganese dioxide suspended in petroleum ether to oxid, Sciencemadness.org.

- Manganese Dioxide, Common Organic Chemistry.

- Simple Synthesis of Both Enantiomers of the C7-C12 Segment of Epothilones, PubMed.

- Chemical Synthesis of a Circular Protein Domain: Evidence for Folding-Assisted Cyclization, PubMed.

- Recent Developments on Five-Component Reactions, MDPI.

- Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds, MDPI.

- Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, Journal of Pharmaceutical Chemistry.

- Ruminant, Wikipedia.

- NMR Spectroscopy :: 13C NMR Chemical Shifts, Organic Chemistry Data.

Sources

- 1. Manganese Dioxide [commonorganicchemistry.com]

- 2. worldwidejournals.com [worldwidejournals.com]

- 3. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencemadness.org [sciencemadness.org]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 120173-41-3 [chemicalbook.com]

- 8. This compound | 120173-41-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

An In-depth Technical Guide to 5-Bromoisophthalaldehyde: Structure, Synthesis, and Applications in Advanced Material and Medicinal Chemistry

This guide provides a comprehensive technical overview of 5-Bromoisophthalaldehyde, a versatile aromatic dialdehyde that serves as a critical building block in the synthesis of complex organic molecules. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the compound's chemical identity, synthesis, and its burgeoning applications, underpinned by a commitment to scientific integrity and practical, field-proven insights.

Core Concepts: Unveiling this compound

This compound is a substituted aromatic compound characterized by a benzene ring functionalized with two aldehyde groups at positions 1 and 3, and a bromine atom at position 5. This unique arrangement of functional groups imparts a high degree of reactivity and makes it a valuable precursor in various synthetic pathways.

Chemical Structure and IUPAC Nomenclature

The definitive chemical identity of a molecule is encapsulated in its structure and systematic name.

IUPAC Name: 5-bromo-1,3-benzenedicarbaldehyde.[1][2][3]

Synonyms: this compound, 5-Bromo-1,3-benzenedicarboxaldehyde, 1-Bromo-3,5-benzenedicarboxaldehyde.[1][2][3]

The structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 120173-41-3 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₅BrO₂ | [1][3][4] |

| Molecular Weight | 213.03 g/mol | [1][3] |

| Appearance | White to brown crystalline powder | [2] |

| Melting Point | 120-130 °C | [2] |

| Boiling Point | 307.1 °C at 760 mmHg | [4] |

| Purity | >98.0% (GC) | [2] |

| Storage | Store in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[7][8] | Air sensitive.[3] |

Synthesis and Mechanism: From Precursor to Product

The synthesis of this compound is a critical process for its availability in research. A common and effective method involves the oxidation of 5-bromo-1,3-phenylenedimethanol.

Synthetic Pathway

The oxidation of the diol to the dialdehyde is a selective process that requires a mild oxidizing agent to avoid over-oxidation to the corresponding carboxylic acid.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system, designed to ensure reproducibility and high purity of the final product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-1,3-phenylenedimethanol (1 equivalent) in tetrahydrofuran (THF).

-

Addition of Oxidant: To the stirred solution, add manganese(IV) dioxide (MnO₂) (approximately 24 equivalents). The use of a significant excess of MnO₂ is crucial for driving the reaction to completion. MnO₂ is a mild and selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes.

-

Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of diatomaceous earth to remove the solid MnO₂ and its reduced forms. The choice of diatomaceous earth ensures the efficient removal of fine solid particles.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the THF. The resulting crude product can be further purified by recrystallization or column chromatography to yield this compound as a white to off-white solid.[9]

Applications in Scientific Research and Development

The dual aldehyde functionalities and the presence of a bromine atom make this compound a highly attractive building block in medicinal chemistry and material science.

Precursor to Bioactive Schiff Bases

The aldehyde groups of this compound readily undergo condensation reactions with primary amines to form Schiff bases (imines). These compounds are of significant interest in drug discovery due to their wide range of biological activities.

The general reaction is as follows:

Caption: General reaction for Schiff base synthesis.

Schiff bases derived from substituted aldehydes have demonstrated antibacterial, antifungal, and antitumor activities.[9] The bromine atom on the phenyl ring of this compound can further be utilized for cross-coupling reactions to introduce additional molecular complexity, a key strategy in the design of novel therapeutic agents.

Building Block for Metal-Organic Frameworks (MOFs)

While not a direct linker itself, this compound is a valuable precursor to 5-bromoisophthalic acid. This is achieved through the oxidation of the two aldehyde groups to carboxylic acids. 5-Bromoisophthalic acid can then serve as a functionalized organic linker in the synthesis of Metal-Organic Frameworks (MOFs).

MOFs are a class of porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis.[10][11][12] The bromine substituent on the isophthalic acid linker can be used to post-synthetically modify the MOF, introducing new functionalities and tuning the properties of the material for specific applications.

Conclusion

This compound is a pivotal chemical intermediate with significant potential in both medicinal chemistry and material science. Its well-defined structure, accessible synthesis, and reactive functional groups provide a versatile platform for the creation of novel compounds with desired biological activities and material properties. This guide has provided a comprehensive overview of its core characteristics and applications, offering a foundation for its effective utilization in advanced research and development.

References

- Ingole Shruti Pramod. Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal-ligand complexes and antibacterial study. Int. Res. Journal of Science & Engineering, 2021, Special Issue A11: 146-150.

- National Center for Biotechnology Information.

- MDPI. Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. [Link]

- National Center for Biotechnology Information. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. [Link]

- Dehari, S., et al. Spectroscopic studies and structure determination of Schiff base derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid. Der Pharma Chemica, 2010, 2(6): 273-278.

- JETIR. Structure, synthesis of Schiff base ligand, 1,3-bis (5-Bromo Salicyl-imino) Propane.

- Taylor & Francis. MOF-5 – Knowledge and References. [Link]

Sources

- 1. irjse.in [irjse.in]

- 2. CN103553975A - 5-bromo salicylaldehyde carbohydrazide bis-schiff base and synthesis method - Google Patents [patents.google.com]

- 3. This compound | 120173-41-3 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. This compound | 120173-41-3 [chemicalbook.com]

- 5. jetir.org [jetir.org]

- 6. 120173-41-3|this compound|BLD Pharm [bldpharm.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchemrev.com [jchemrev.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

Spectroscopic Profile of 5-Bromoisophthalaldehyde: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for 5-Bromoisophthalaldehyde (CAS No. 120173-41-3), a valuable building block in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. Beyond a mere presentation of data, this guide offers insights into the experimental rationale and interpretive logic that underpin the structural elucidation of this compound. The protocols and data interpretations are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Structural Context of this compound

This compound, also known as 5-bromo-1,3-benzenedicarboxaldehyde, possesses a unique molecular architecture that dictates its spectroscopic behavior. The presence of two electron-withdrawing aldehyde groups on a brominated aromatic ring creates a distinct electronic environment, which is reflected in its NMR, IR, and MS spectra. Understanding these features is paramount for reaction monitoring, quality control, and the rational design of synthetic pathways involving this intermediate.

This guide will systematically explore the following spectroscopic data, providing both the expected values and the scientific reasoning for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous information about its molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR data acquisition ensures reproducibility and accuracy.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ can be used for less soluble samples.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Employ a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aldehydic and aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | Aldehydic proton (CHO) |

| ~8.4 | d | 2H | Aromatic protons (H-4, H-6) |

| ~8.2 | t | 1H | Aromatic proton (H-2) |

Causality Behind the Chemical Shifts:

-

Aldehydic Proton (~10.1 ppm): The proton of an aldehyde group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effect of the C=O bond. This results in a characteristic downfield chemical shift.

-

Aromatic Protons (H-4, H-6 at ~8.4 ppm and H-2 at ~8.2 ppm): The aromatic protons are also in a downfield region due to the ring current effect. The two aldehyde groups and the bromine atom are electron-withdrawing, which further deshields the aromatic protons. The protons at the 4 and 6 positions are chemically equivalent and appear as a doublet due to coupling with the proton at the 2 position. The proton at the 2 position appears as a triplet due to coupling with the two equivalent protons at the 4 and 6 positions.

¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehydic Carbon (C=O) |

| ~138 | Aromatic Carbon (C-1, C-3) |

| ~137 | Aromatic Carbon (C-4, C-6) |

| ~130 | Aromatic Carbon (C-2) |

| ~124 | Aromatic Carbon (C-5) |

Expert Insights on ¹³C Assignments:

-

Aldehydic Carbon (~190 ppm): The carbonyl carbon of the aldehyde is significantly deshielded and appears at a very downfield chemical shift.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons bearing the aldehyde groups (C-1 and C-3) are expected to be downfield. The carbon attached to the bromine atom (C-5) will also have a distinct chemical shift, typically in the range shown. The remaining aromatic carbons (C-2, C-4, and C-6) will have chemical shifts in the aromatic region, with their exact positions influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample on the ATR crystal or insert the KBr pellet into the sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

IR Spectral Data & Interpretation

The IR spectrum of this compound will be dominated by absorptions from the aldehyde and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium, Weak | Aldehydic C-H stretch (Fermi doublet) |

| ~1700 | Strong | Aldehydic C=O stretch |

| ~1600, ~1475 | Medium | Aromatic C=C ring stretch |

| ~1200 | Medium | C-H in-plane bending |

| ~850 | Strong | C-H out-of-plane bending |

| Below 800 | Medium | C-Br stretch |

Authoritative Grounding in IR Interpretation:

-

Aldehydic C-H Stretch: The presence of two bands in the 2850-2700 cm⁻¹ region, often referred to as a Fermi doublet, is highly diagnostic for an aldehyde.

-

Aldehydic C=O Stretch: The strong absorption around 1700 cm⁻¹ is a classic indicator of a carbonyl group. For an aromatic aldehyde, this band is typically found at a slightly lower wavenumber compared to an aliphatic aldehyde due to conjugation with the aromatic ring.

-

Aromatic Vibrations: The absorptions in the 1600-1475 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring. The strong out-of-plane bending vibration around 850 cm⁻¹ can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural confirmation.

Experimental Protocol: MS Data Acquisition

Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization Method: Electron Ionization (EI) is a common technique for small, volatile molecules and typically provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is often used for less volatile or more polar compounds and typically shows a prominent molecular ion peak.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

-

Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

MS Spectral Data & Interpretation

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 212/214 | Molecular ion ([M]⁺ and [M+2]⁺) |

| 183/185 | Loss of a formyl radical (-CHO) |

| 155/157 | Loss of two formyl radicals |

| 104 | Loss of Br and one CHO |

| 76 | Benzene ring fragment |

Trustworthiness in Fragmentation Analysis:

-

Isotopic Pattern of Bromine: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in a characteristic pair of peaks for any fragment containing a bromine atom, separated by 2 m/z units and with nearly equal intensity. The molecular ion will appear as two peaks at m/z 212 and 214.

-

Fragmentation Pathway: The most likely fragmentation pathways involve the loss of the formyl radicals (-CHO) from the molecular ion. Subsequent fragmentation can involve the loss of the bromine atom and further breakdown of the aromatic ring.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation relies on the synergistic interpretation of all available spectroscopic data.

Caption: Integrated workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its application in research and development. This technical guide has provided a detailed overview of the expected NMR, IR, and MS data, grounded in the fundamental principles of spectroscopy. By understanding the rationale behind the spectral features, researchers can confidently identify and assess the purity of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

Due to the absence of a single, comprehensive literature source providing all experimental spectra for this compound, this section provides references to general spectroscopic principles and databases that are authoritative in the field of chemical analysis.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

A Technical Guide to the Physical Properties of 5-Bromoisophthalaldehyde: Melting Point and Solubility

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Precise Physical Property Characterization in Drug Discovery

In the landscape of medicinal chemistry and drug development, the journey from a candidate molecule to a viable therapeutic is paved with meticulous characterization. Among the most fundamental of these characterizations are the physical properties of a compound, which govern its behavior from synthesis and purification to formulation and bioavailability. This guide focuses on two such critical parameters—melting point and solubility—for the compound 5-Bromoisophthalaldehyde. As a Senior Application Scientist, it is my experience that a thorough understanding and empirical validation of these properties are not merely data points, but rather foundational pillars upon which successful drug development programs are built. This document will provide an in-depth look at the known values for this compound, address discrepancies in the literature, and detail the robust experimental methodologies required for their accurate determination.

This compound: An Overview

This compound, with the CAS Number 120739-41-3, is an aromatic dialdehyde. Its structure, featuring a benzene ring substituted with a bromine atom and two aldehyde functional groups, makes it a valuable building block in organic synthesis. The aldehyde groups offer reactive sites for the construction of more complex molecules, including Schiff bases, macrocycles, and polymers, which are of significant interest in the development of novel therapeutic agents and materials.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

The physical properties of this compound directly influence its handling, reactivity, and, crucially for drug development, its potential for formulation and biological absorption.

Melting Point: A Tale of Discrepancy and the Quest for Purity

The melting point of a solid crystalline compound is the temperature at which it transitions from a solid to a liquid phase. It is a highly sensitive indicator of purity; impurities tend to lower and broaden the melting point range.[1]

Reported Melting Point Values

A review of commercially available data for this compound reveals a significant discrepancy in its reported melting point:

| Data Source | Reported Melting Point (°C) |

| Supplier A | >350 |

| Supplier B (TCI) | 120.0 - 130.0 |

This more than two-hundred-degree difference highlights a critical issue in relying solely on catalog data. The value of >350°C may represent a decomposition temperature rather than a true melting point, or it could be an error. The range of 120-130°C provided by TCI, who also confirm the structure by NMR, suggests a more likely, empirically determined value for a purified sample.

Causality Behind Melting Point Discrepancies

Several factors can contribute to such a wide variation in reported melting points:

-

Purity: As mentioned, impurities can significantly depress and broaden the melting range. The higher value might be for a highly pure, crystalline form, while the lower range could be for a less pure sample.

-

Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can lead to different melting points. Each polymorph will have a unique crystal lattice and, consequently, a different melting point.

-

Experimental Technique: The method used for determination, including the heating rate, can influence the observed melting point. A rapid heating rate can lead to an artificially elevated reading.

Given these possibilities, it is imperative for any research or development program utilizing this compound to perform an independent and careful determination of its melting point.

Experimental Protocol for Melting Point Determination

The following protocol outlines a standard and reliable method for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Objective: To accurately determine the melting point range of a sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any large crystals using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm high.[2]

-

-

Apparatus Setup:

-

Insert the capillary tube, sealed end down, into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

-

Approximate Melting Point Determination (Optional but Recommended):

-

If the melting point is unknown or uncertain, perform a rapid heating run to get an approximate range. Heat the sample at a rate of 10-20°C per minute.

-

Record the temperature at which the sample melts. This will be an inaccurate value but provides a target for the precise determination.

-

-

Precise Melting Point Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Insert a fresh capillary tube with the sample.

-

Heat the sample at a slow, controlled rate of 1-2°C per minute as you approach the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded range between the onset and completion of melting is the melting point range of the sample.

-

-

Data Interpretation:

-

A sharp melting range (0.5-2°C) is indicative of a pure compound.[1]

-

A broad melting range (>2°C) suggests the presence of impurities.

-

Figure 2: Experimental workflow for melting point determination.

Solubility: A Key Determinant of Bioavailability and Formulation

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of drug development. For an orally administered drug, aqueous solubility is a prerequisite for absorption. Solubility in organic solvents is critical for synthesis, purification, and the preparation of stock solutions for in vitro assays.

Predicting the Solubility of this compound

Based on its chemical structure, we can make some qualitative predictions about the solubility of this compound:

-

Aqueous Solubility: The presence of the polar aldehyde groups may confer some limited solubility in water through hydrogen bonding. However, the large, nonpolar brominated benzene ring is expected to significantly limit its aqueous solubility. Aromatic aldehydes, in general, tend to have low water solubility.[3]

-

Organic Solubility: It is anticipated to be more soluble in polar organic solvents that can interact with the aldehyde groups, such as acetone, ethyl acetate, and dichloromethane. Its solubility in nonpolar solvents like hexane is likely to be low.

Experimental Protocol for Qualitative Solubility Determination

A systematic qualitative solubility test is a straightforward yet powerful way to characterize a compound.

Objective: To determine the qualitative solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents:

-

Water (polar, protic)

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Ethyl Acetate (moderately polar, aprotic)

-

Dichloromethane (DCM) (nonpolar, aprotic)

-

Hexane (nonpolar, aprotic)

-

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Step-by-Step Methodology:

-

Sample Preparation:

-

Add approximately 10 mg of this compound to a series of clean, dry test tubes.

-

-

Solvent Addition:

-

To each test tube, add 1 mL of a different solvent.

-

-

Mixing:

-

Vortex each tube vigorously for 30 seconds to 1 minute.

-

-

Observation:

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

-

-

Heating (for partially soluble or insoluble samples):

-

Gently warm the tubes that show partial or no solubility in a water bath to observe if solubility increases with temperature. Note any changes upon cooling.

-

Figure 3: Experimental workflow for qualitative solubility determination.

Conclusion: The Path Forward

The physical properties of this compound, specifically its melting point and solubility, are critical parameters for its effective use in research and drug development. The current available data for its melting point is conflicting, underscoring the necessity for researchers to empirically verify this property for their specific samples. While no quantitative solubility data is readily available, a systematic experimental approach can readily establish a practical solubility profile. The protocols detailed in this guide provide a robust framework for obtaining reliable and reproducible data, ensuring the scientific integrity of subsequent research and development efforts.

References

- ACS Publications. (2024). Aliphatic and Aromatic Dialdehydes as Chemical Cross-Linkers for Self-Assembled Peptide Gels. Chemistry of Materials.

- Academia. (2021). EXPERIMENT (1) DETERMINATION OF MELTING POINTS.

- Google Patents. (n.d.). KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound.

- University of Calgary. (n.d.). Melting point determination.

- TSI Journals. (2017). Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. Trade Science Inc.

- Asian Journal of Chemistry. (2015). Synthesis and Crystal Structure of 5-Bromoisophthalic Acid.

- PubChem. (n.d.). 5-Bromobenzene-1,3-dicarbaldehyde.

- RSIS International. (n.d.). A detailed structural and thermal study of a natural aromatic aldehyde.

- Athabasca University. (n.d.). Experiment 1: Melting-point Determinations.

- RSC Publishing. (2021). Selective aldehyde reductions in neutral water catalysed by encapsulation in a supramolecular cage.

- Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination.

- ACS Publications. (n.d.). Electroorganic synthesis. 4. Facile synthesis of aromatic aldehydes by direct anodic oxidation of p-substituted toluenes. The Journal of Organic Chemistry.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

Sources

A Technical Guide to 5-Bromoisophthalaldehyde for Advanced Research and Drug Development

Abstract

This technical guide provides a comprehensive overview of 5-Bromoisophthalaldehyde, a versatile bifunctional building block with significant potential in medicinal chemistry and materials science. The document details its chemical properties, synthesis, and purification, and offers a comparative analysis of commercial suppliers. A significant focus is placed on its application in the synthesis of bioactive molecules, particularly Schiff base derivatives with demonstrated antimicrobial and anticancer activities. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights and detailed experimental protocols to facilitate its use in advanced research endeavors.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 120173-41-3) is an aromatic dialdehyde featuring a bromine substituent on the benzene ring. This unique combination of reactive aldehyde groups and a functionalizable bromine atom makes it a highly valuable precursor in organic synthesis. The two aldehyde moieties offer sites for the construction of complex molecular architectures, such as macrocycles and heterocyclic systems, while the bromine atom can be readily modified through various cross-coupling reactions, enabling further diversification of the molecular scaffold.

Its utility is particularly pronounced in the development of novel therapeutic agents. The structural motifs accessible from this compound are prevalent in many biologically active compounds. Furthermore, its role as a linker or core component in the burgeoning field of "beyond Rule of 5" (bRo5) molecules, including Proteolysis Targeting Chimeras (PROTACs), underscores its contemporary relevance in drug discovery.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₅BrO₂ | [1] |

| Molecular Weight | 213.03 g/mol | [1] |

| Appearance | White to pale-yellow or yellow-brown solid/crystal | [1] |

| Melting Point | 120-130 °C | [1] |

| Boiling Point | 307.1 °C at 760 mmHg | [1] |

| Purity | Typically >97% (GC) | [1] |

| Storage Conditions | Refrigerator (2-8°C), under inert gas atmosphere | [1] |

Characterization: Standard analytical techniques for confirming the identity and purity of this compound include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic aldehyde C=O and C-Br stretching frequencies.

-

Gas Chromatography (GC): To determine purity.

Synthesis and Purification of this compound

While commercially available, understanding the synthesis of this compound provides valuable insights into potential impurities and reaction byproducts. A common laboratory-scale synthesis involves the oxidation of 5-bromo-1,3-dihydroxymethylbenzene.

Reaction Scheme

Caption: Oxidation of 5-bromo-1,3-dihydroxymethylbenzene.

Experimental Protocol: Oxidation of 5-bromo-1,3-phenylenedimethanol

This protocol is adapted from established literature procedures.

Materials:

-

5-bromo-1,3-phenylenedimethanol

-

Manganese(IV) dioxide (activated)